N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide
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Overview
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a thiazole ring
Mechanism of Action
Target of Action
The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide” contains a pyrrolidine ring , a thiazole ring , and a pyridine ring . These structures are common in many biologically active compounds and can interact with a variety of biological targets.
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these structures can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of this compound. Compounds containing pyrrolidine, thiazole, and pyridine rings have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Pyrrolidine, thiazole, and pyridine rings can influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the reduction of succinimide using electrochemical methods or nascent hydrogen.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via esterification of nicotinic acid followed by oxidation and nucleophilic substitution.
Construction of the Thiazole Ring: The thiazole ring is often formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrrolidinone, pyridine, and thiazole rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using hydrogenation or electrochemical methods.
Substitution: Nucleophilic substitution reactions can be carried out on the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or electrochemical reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyridine Derivatives: Compounds like nicotinic acid derivatives and pyridine N-oxides.
Thiazole Derivatives: Compounds containing thiazole rings, such as thiazolidinediones.
Uniqueness
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-2-1-3-18(13)11-4-10(5-15-7-11)6-16-14(20)12-8-21-9-17-12/h4-5,7-9H,1-3,6H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEAERPEJIREFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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